![molecular formula C21H23N3OS B15246062 2-((5-Methyl-1H-benzo[d]imidazol-2-yl)thio)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)propanamide](/img/structure/B15246062.png)
2-((5-Methyl-1H-benzo[d]imidazol-2-yl)thio)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((5-Methyl-1H-benzo[d]imidazol-2-yl)thio)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)propanamide is a complex organic compound that features a benzimidazole core, a thioether linkage, and a tetrahydronaphthalene moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-Methyl-1H-benzo[d]imidazol-2-yl)thio)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)propanamide typically involves multiple steps:
Formation of the Benzimidazole Core: This can be achieved by condensing o-phenylenediamine with an appropriate carboxylic acid or its derivative under acidic conditions.
Thioether Formation: The benzimidazole derivative is then reacted with a thiol compound to introduce the thioether linkage.
Amide Bond Formation: Finally, the thioether intermediate is coupled with a tetrahydronaphthalene derivative using standard amide coupling reagents such as EDCI or DCC in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of automated purification systems.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The thioether linkage can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group (if present) on the benzimidazole ring can be reduced to an amine using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The benzimidazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Palladium on carbon (Pd/C), hydrogen gas.
Substitution: Nitric acid for nitration, halogens for halogenation.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Nitro or halogenated derivatives.
Applications De Recherche Scientifique
Chemistry
Catalysis: The compound can be used as a ligand in transition metal catalysis due to the presence of the benzimidazole moiety.
Material Science: Its unique structure makes it a candidate for the development of novel organic materials with specific electronic properties.
Biology and Medicine
Antimicrobial Activity: Benzimidazole derivatives are known for their antimicrobial properties, and this compound could be explored for similar applications.
Anticancer Research: The compound’s structure suggests potential interactions with biological targets involved in cancer, making it a candidate for anticancer drug development.
Industry
Polymer Science: The compound can be used in the synthesis of polymers with specific properties, such as enhanced thermal stability or conductivity.
Mécanisme D'action
The mechanism of action of 2-((5-Methyl-1H-benzo[d]imidazol-2-yl)thio)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)propanamide is not fully understood. it is believed to interact with various molecular targets through its benzimidazole core, which can bind to metal ions and proteins. This interaction can modulate enzymatic activity and disrupt cellular processes, leading to its observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-((1H-benzo[d]imidazol-2-yl)thio)acetamide: Similar structure but lacks the tetrahydronaphthalene moiety.
2-((5-Methyl-1H-benzo[d]imidazol-2-yl)thio)ethanol: Similar structure but has an alcohol group instead of the amide linkage.
Uniqueness
The presence of the tetrahydronaphthalene moiety in 2-((5-Methyl-1H-benzo[d]imidazol-2-yl)thio)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)propanamide adds to its structural complexity and potential for unique interactions with biological targets, setting it apart from other benzimidazole derivatives.
Propriétés
Formule moléculaire |
C21H23N3OS |
|---|---|
Poids moléculaire |
365.5 g/mol |
Nom IUPAC |
2-[(6-methyl-1H-benzimidazol-2-yl)sulfanyl]-N-(1,2,3,4-tetrahydronaphthalen-1-yl)propanamide |
InChI |
InChI=1S/C21H23N3OS/c1-13-10-11-18-19(12-13)24-21(23-18)26-14(2)20(25)22-17-9-5-7-15-6-3-4-8-16(15)17/h3-4,6,8,10-12,14,17H,5,7,9H2,1-2H3,(H,22,25)(H,23,24) |
Clé InChI |
UUGOZJOHEGMUGL-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C=C1)N=C(N2)SC(C)C(=O)NC3CCCC4=CC=CC=C34 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



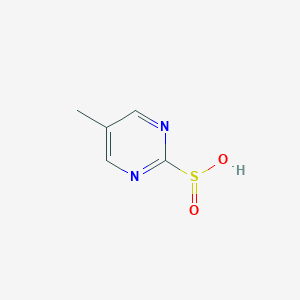
![[(3aR,4R,6R,6aR)-2,2-dimethyl-4-(3-oxo-5-sulfanylidene-1,2,4-triazin-2-yl)-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methyl acetate](/img/structure/B15245993.png)
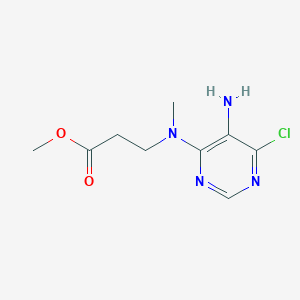
![Methyl 3-amino-5,6-dihydro-4H-thieno[2,3-c]pyrrole-2-carboxylate hydrochloride](/img/structure/B15246019.png)
![5-Cyclopropyl-2-((3'-fluoro-[2,4'-bipyridin]-5-yl)amino)benzoic acid](/img/structure/B15246021.png)

![tert-Butyl (3-cyclopropyl-4-oxo-1,3,7-triazaspiro[4.4]non-1-en-2-yl)carbamate oxalate](/img/structure/B15246034.png)
![Methyl1H-thieno[2,3-c]pyrazole-5-carboxylate](/img/structure/B15246037.png)
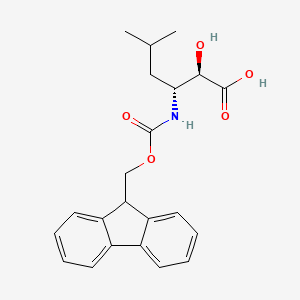
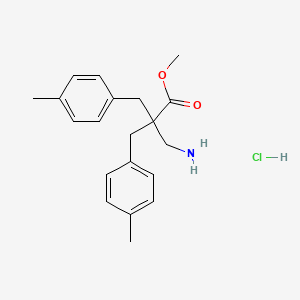
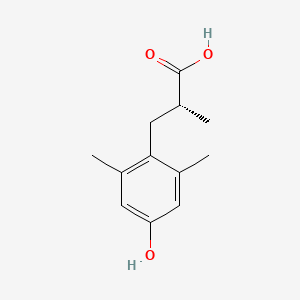

![5-Propyl[1,2,3]thiadiazolo[5,4-d]pyrimidin-7(2H)-one](/img/structure/B15246058.png)
